molecular formula C23H19N3O3S B2784729 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide CAS No. 1004258-11-0

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide

Cat. No.: B2784729
CAS No.: 1004258-11-0
M. Wt: 417.48
InChI Key: BFZLUJWDCQXPIF-UHFFFAOYSA-N
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Description

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with an ethanesulfonyl group at the 6-position. The pyridazine ring is further linked to a phenyl group at the 3-position, which is connected to a naphthalene-1-carboxamide moiety.

Key structural attributes influencing its properties include:

  • Naphthalene carboxamide: Contributes to lipophilicity and π-π stacking interactions, which may influence solubility and membrane permeability.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-15-14-21(25-26-22)17-10-12-18(13-11-17)24-23(27)20-9-5-7-16-6-3-4-8-19(16)20/h3-15H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZLUJWDCQXPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, which is then functionalized with an ethylsulfonyl group. The phenyl group is introduced through a coupling reaction, and finally, the naphthamide moiety is attached via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Ethanesulfonyl may enhance selectivity over similar compounds.
  • Compound A : The dihydropyrimidine core in Compound A is associated with antiviral activity, though its lack of sulfonyl groups may limit stability .
  • Compound B : The azepan-1-yl group in Compound B is linked to improved solubility, but its larger size may reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core linked to a pyridazine ring, which is further substituted with an ethanesulfonyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(S(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43)

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene carboxanilides have shown promising results against Mycobacterium avium subsp. paratuberculosis, outperforming traditional antibiotics like rifampicin and ciprofloxacin by two-fold and three-fold, respectively .

Inhibition of Photosynthetic Electron Transport

A study on related compounds demonstrated their ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts, with the most active compound showing an IC50 value of 59 μmol/L . This suggests potential applications in agricultural biochemistry, particularly for developing herbicides or plant growth regulators.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the ethanesulfonyl group appears to play a critical role in its interaction with biological targets, potentially influencing both its solubility and binding affinity to target proteins .

Case Studies and Research Findings

StudyFindings
Antimycobacterial Activity Compounds similar to this compound showed significantly higher activity against M. avium compared to standard treatments .
Photosynthetic Inhibition The compound inhibited PET in chloroplasts, indicating potential herbicidal properties .
Toxicity Assessment Initial screenings indicated low toxicity against human monocytic leukemia THP-1 cell lines, suggesting a favorable safety profile for therapeutic use .

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